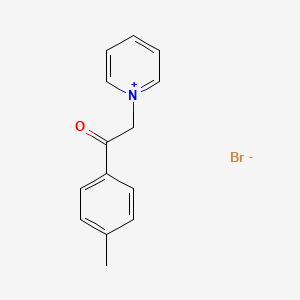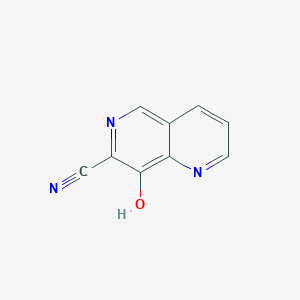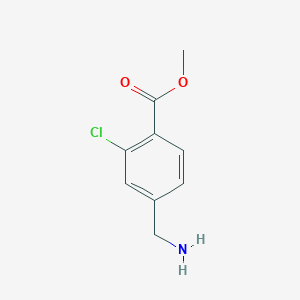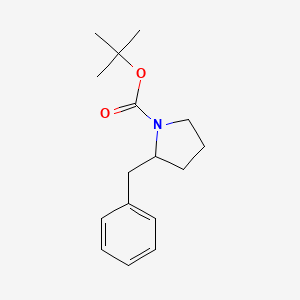![molecular formula C11H12N2O2 B8733838 2-(propan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B8733838.png)
2-(propan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(propan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of both imidazole and pyridine rings in its structure makes it a versatile scaffold for various chemical reactions and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines, including isopropylimidazo[1,2-a]pyridine-7-carboxylic acid, can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods: Industrial production of isopropylimidazo[1,2-a]pyridine-7-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 2-(propan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation and photocatalysis strategies are commonly used.
Reduction: Specific conditions for reduction reactions may vary based on the desired product.
Substitution: Radical reactions and transition metal catalysis are often employed for substitution reactions.
Common Reagents and Conditions:
Oxidation: Metal-free oxidants and photocatalysts.
Substitution: Transition metal catalysts such as palladium (Pd) and various radical initiators.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, radical reactions can lead to the formation of various functionalized derivatives of imidazo[1,2-a]pyridines .
Aplicaciones Científicas De Investigación
2-(propan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of isopropylimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine-3-carboxamides: Known for their antitumor activity.
Indolizines and Azaindolizines: Exhibiting various biological activities, including antimicrobial and anticancer properties.
Uniqueness: 2-(propan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid is unique due to its specific structural features, which allow for diverse chemical modifications and biological activities.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
2-propan-2-ylimidazo[1,2-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)9-6-13-4-3-8(11(14)15)5-10(13)12-9/h3-7H,1-2H3,(H,14,15) |
Clave InChI |
UJKHMSOWPUKWJS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CN2C=CC(=CC2=N1)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
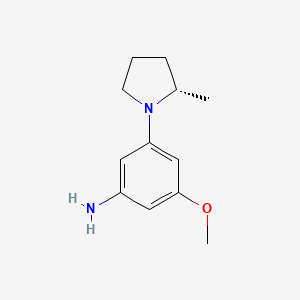
![8-Methyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B8733764.png)


